Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate
Description
Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H8BrF3O4 and a molecular weight of 353.09 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with bromine and trifluoromethoxy groups, making it an interesting subject for various chemical and pharmaceutical studies.
Properties
IUPAC Name |
ethyl 7-bromo-5-(trifluoromethoxy)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3O4/c1-2-18-11(17)9-4-6-3-7(20-12(14,15)16)5-8(13)10(6)19-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIHOWNAGVHYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by the introduction of the trifluoromethoxy group. The final step involves esterification to form the ethyl carboxylate group. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, specific catalysts, and purification techniques .
Chemical Reactions Analysis
Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of the benzofuran ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity to enzymes or receptors, affecting biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate can be compared to other benzofuran derivatives, such as:
Ethyl 7-bromo-5-methoxybenzofuran-2-carboxylate: Similar structure but with a methoxy group instead of trifluoromethoxy.
Ethyl 7-chloro-5-(trifluoromethoxy)benzofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Biological Activity
Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by its unique trifluoromethoxy and bromo substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₁₂H₈BrF₃O₄
- CAS Number : 2379918-36-0
The presence of the trifluoromethoxy group enhances the electrophilic character of the compound, potentially influencing its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that benzofuran derivatives with similar structural features showed enhanced antiproliferative activity against cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .
Table 1: Cytotoxicity of this compound
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. The IC50 value for tubulin polymerization inhibition was reported at 0.56 µM, indicating potent activity .
- Induction of Apoptosis : The compound has been linked to increased caspase-3 activation in treated cells, suggesting that it may induce programmed cell death .
- Modulation of Cell Cycle : Flow cytometry analyses indicated that treatment with this compound resulted in significant alterations in the cell cycle phases, promoting apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed for comprehensive evaluation .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions starting from readily available benzofuran derivatives. The introduction of the trifluoromethoxy group is often achieved through electrophilic aromatic substitution methods.
This compound serves as a valuable building block in medicinal chemistry, facilitating the development of novel therapeutic agents targeting various diseases.
Q & A
Q. Key Variables Affecting Yield :
- Catalyst Choice : Pd(PPh₃)₄ vs. Pd(OAc)₂ impacts coupling efficiency.
- Temperature : Microwave irradiation enhances reaction kinetics.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.
Q. Table 1: Comparison of Synthetic Methods
| Step | Method | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Benzofuran formation | Cyclization | 77–80 | Reflux, 6–8 h | |
| Suzuki coupling | Microwave-assisted | 70–85 | Pd(PPh₃)₄, 120°C, 30 min |
Advanced: How can conflicting crystallographic data for brominated benzofuran derivatives be resolved?
Methodological Answer:
Discrepancies in bond lengths/angles (e.g., C-Br vs. C-O distances) arise from:
Q. Resolution Strategies :
Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
High-Resolution Data : Collect data at synchrotron sources (≤0.8 Å resolution) to refine electron density maps .
Comparative Analysis : Benchmark against structurally analogous compounds (e.g., Ethyl 5-bromobenzofuran-2-carboxylate, C-Br = 1.89 Å ).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Peaks/Shifts | Reference |
|---|---|---|
| ¹H NMR | δ 7.45 (s, H-7), 4.35 (q, OCH₂CH₃) | |
| 19F NMR | δ −58.2 (CF₃O) | |
| IR | 1725 cm⁻¹ (C=O) |
Advanced: How can computational modeling optimize reaction pathways for derivatives?
Methodological Answer:
Q. Case Study :
- Pharmacophore Modeling : Trifluoromethoxy groups enhance lipophilicity (logP = 2.8), improving blood-brain barrier penetration in CNS drug candidates .
Basic: What are the documented biological activities of structurally related benzofuran carboxylates?
Methodological Answer:
Q. Mechanistic Insight :
- The bromine atom enhances electrophilic reactivity, facilitating covalent binding to thiol groups in target enzymes .
Advanced: How to address low reproducibility in Suzuki coupling yields for scale-up?
Methodological Answer:
- Root Causes :
- Catalyst deactivation (Pd aggregation).
- Boronic acid impurities (e.g., boroxine formation).
- Solutions :
- Precatalyst Systems : Use Pd(OAc)₂ with SPhos ligand for stability.
- Purification : Flash chromatography (hexane:EtOAc) to remove biphasic byproducts .
Q. Table 3: Optimization Protocol
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(OAc)₂ | +15% |
| Ligand | SPhos | +20% |
| Temperature | 100°C (microwave) | +25% |
Basic: What crystallographic software is recommended for structural refinement?
Methodological Answer:
Q. Workflow :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å).
Refinement : SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions .
Advanced: How to analyze substituent effects on benzofuran ring planarity?
Methodological Answer:
Q. Key Finding :
- Electron-withdrawing groups (e.g., CF₃O) increase ring planarity, enhancing π-π stacking in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
